molecular formula C16H20FNO2S B10934928 N~1~-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide

N~1~-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide

Cat. No.: B10934928
M. Wt: 309.4 g/mol
InChI Key: GJIDOIANMUHBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide is a chemical compound that features an adamantyl group, a fluorine atom, and a benzenesulfonamide moiety. The adamantyl group is a bulky, cage-like structure that imparts unique physical and chemical properties to the compound. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the benzenesulfonamide group is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide typically involves the reaction of 2-adamantylamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N1-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

Major Products

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N~1~-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the fluorine atom increases its binding affinity to target proteins. The benzenesulfonamide group interacts with active sites of enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

N~1~-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide can be compared with other similar compounds, such as:

    N~1~-(2-Adamantyl)-4-chloro-1-benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in N1-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide provides greater stability and reactivity.

    N~1~-(2-Adamantyl)-4-methyl-1-benzenesulfonamide: Contains a methyl group instead of fluorine. The fluorine atom in N1-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide enhances its biological activity.

    N~1~-(2-Adamantyl)-4-nitro-1-benzenesulfonamide: Contains a nitro group instead of fluorine. The fluorine atom in N1-(2-Adamantyl)-4-fluoro-1-benzenesulfonamide improves its pharmacokinetic properties.

This compound stands out due to its unique combination of stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H20FNO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-adamantyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C16H20FNO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2

InChI Key

GJIDOIANMUHBDS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=C(C=C4)F

solubility

23 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.